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N-(4-fluorophenyl)aziridine-1-carboxamide
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Overview
Description
N-(4-fluorophenyl)aziridine-1-carboxamide is a chemical compound with the molecular formula C9H9FN2O It is a member of the aziridine family, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)aziridine-1-carboxamide typically involves the reaction of 4-fluoroaniline with chloroformate derivatives to form the corresponding carbamate, followed by cyclization to form the aziridine ring. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)aziridine-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions that form a variety of products depending on the nucleophile used.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles used in ring-opening reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Catalysts: Lewis acids such as boron trifluoride can be used to catalyze certain reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
The compound has shown potential in several areas of scientific research:
Anticancer Research
N-(4-fluorophenyl)aziridine-1-carboxamide has been investigated for its anticancer properties. Studies indicate that it can induce cytotoxic effects in various cancer cell lines, including lung (A549) and breast cancer (MCF-7). The mechanism of action involves:
- Apoptosis Induction : The compound triggers programmed cell death through the mitochondrial pathway.
- Cell Cycle Arrest : It disrupts the cell cycle, preventing cancer cell proliferation.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 40 | Apoptosis via caspase activation |
MCF-7 | 1.30 | DNA damage and CDK inhibition |
Antimicrobial Applications
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens, including Candida albicans and Staphylococcus aureus. Its mode of action includes:
- Disruption of Cell Wall Integrity : Leading to cell lysis.
- Inhibition of Nutrient Uptake : Causing intracellular imbalances.
Table 2: Antifungal Activity Data
Fungal Strain | MIC (µg/ml) |
---|---|
Candida albicans | 64 |
Fusarium oxysporum | 32 |
Rhizoctonia solani | 40 |
Agricultural Applications
Due to its antifungal properties, this compound is being explored as a potential agricultural fungicide. Its ability to inhibit plant pathogenic fungi makes it a candidate for protecting crops from fungal diseases.
Case Study 1: Antifungal Efficacy Against Phytopathogens
A study highlighted the effectiveness of this compound against several plant pathogenic fungi. The compound demonstrated significant inhibitory effects on Fusarium graminearum and Rhizoctonia solani, showcasing its potential utility in agriculture.
Case Study 2: Antitumor Activity in Cancer Research
In vitro studies have shown that this compound exhibits selective cytotoxicity towards various cancer cell lines. The compound's mechanism involves inducing apoptosis and disrupting the cell cycle, making it a promising lead for developing new cancer therapies.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)aziridine-1-carboxamide involves the formation of covalent bonds with nucleophilic sites on biological molecules. The aziridine ring’s strain energy facilitates its reaction with thiol groups on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where it targets specific proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Similar in structure but lacks the fluorine substituent, leading to different reactivity and biological activity.
N-(4-chlorophenyl)aziridine-1-carboxamide: Similar structure with a chlorine substituent instead of fluorine, affecting its chemical properties and applications.
Uniqueness
N-(4-fluorophenyl)aziridine-1-carboxamide is unique due to the presence of the fluorine atom, which enhances its reactivity and stability. The fluorine substituent also influences its biological activity, making it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Biological Activity
N-(4-fluorophenyl)aziridine-1-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its aziridine ring, which contributes to its unique reactivity and biological profile. The presence of the fluorophenyl group enhances its stability and influences its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : This compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.
- Antitumor Effects : Research indicates that this compound may act as an antitumor agent by inducing apoptosis in cancer cells through the activation of caspase pathways and inhibition of DNA repair mechanisms.
- Enzymatic Interaction : The compound interacts with specific enzymes involved in metabolic pathways, potentially leading to altered cellular homeostasis and growth inhibition.
In Vitro Studies
A variety of studies have assessed the biological activity of this compound:
- Cytotoxicity : In vitro assays using human cancer cell lines (e.g., HeLa, MCF-7) demonstrated that this compound exhibits dose-dependent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM across different cell types, indicating moderate potency.
- Antibacterial Activity : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 32 µg/mL for some strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | >128 |
Case Studies
-
Case Study on Antitumor Activity :
A study evaluated the effects of this compound on glioblastoma cells. Results indicated a significant reduction in cell viability after 48 hours of treatment, with morphological changes consistent with apoptosis. -
Antimicrobial Efficacy Study :
Research conducted on the antimicrobial properties highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. The study concluded that this compound could serve as a potential lead compound for developing new antibiotics.
Properties
CAS No. |
15460-49-8 |
---|---|
Molecular Formula |
C9H9FN2O |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
N-(4-fluorophenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C9H9FN2O/c10-7-1-3-8(4-2-7)11-9(13)12-5-6-12/h1-4H,5-6H2,(H,11,13) |
InChI Key |
BCGJNVMSWOITSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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